molecular formula C19H16N4O2 B11129668 2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(2-Methoxyphenyl)-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11129668
M. Wt: 332.4 g/mol
InChI Key: RXCRRRFCUYCNRC-UHFFFAOYSA-N
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Description

2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of methoxyphenyl groups at the 2 and 7 positions of the triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxyphenylhydrazine with 4-methoxyphenyl isocyanate, followed by cyclization to form the triazolopyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The triazolopyrimidine ring can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while substitution reactions could introduce various functional groups at the methoxy positions.

Scientific Research Applications

2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the 7-(4-methoxyphenyl) group.

    7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Lacks the 2-(2-methoxyphenyl) group.

    2-(4-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: Has methoxy groups at different positions.

Uniqueness

The presence of both 2-(2-methoxyphenyl) and 7-(4-methoxyphenyl) groups in 2-(2-METHOXYPHENYL)-7-(4-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE imparts unique chemical and biological properties. This dual substitution pattern can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H16N4O2/c1-24-14-9-7-13(8-10-14)16-11-12-20-19-21-18(22-23(16)19)15-5-3-4-6-17(15)25-2/h3-12H,1-2H3

InChI Key

RXCRRRFCUYCNRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)C4=CC=CC=C4OC

Origin of Product

United States

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